2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)pentanamide
Description
2-Methyl-2-(methylamino)-4-(1H-pyrazol-1-yl)pentanamide (CAS: 1289141-89-4) is a synthetic organic compound featuring a pentanamide backbone substituted with a methylamino group and a pyrazole ring. Its molecular formula is C₁₁H₁₉N₅O, with a molecular weight of 238.29 g/mol .
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-methyl-2-(methylamino)-4-pyrazol-1-ylpentanamide |
InChI |
InChI=1S/C10H18N4O/c1-8(14-6-4-5-13-14)7-10(2,12-3)9(11)15/h4-6,8,12H,7H2,1-3H3,(H2,11,15) |
InChI Key |
VSRAXZBKNVRPJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C(=O)N)NC)N1C=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)pentanamide typically involves the reaction of a suitable pyrazole derivative with a methylamino group and a pentanamide backbone. The specific synthetic route can vary, but a common method involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Methylamino Group: The methylamino group can be introduced via nucleophilic substitution reactions using methylamine.
Coupling with the Pentanamide Backbone: The final step involves coupling the pyrazole derivative with a pentanamide precursor using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methylamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)pentanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their distinguishing features:
Key Structural and Functional Differences
Backbone Length and Functional Groups: The pentanamide backbone of the target compound provides greater conformational flexibility compared to butanamide or propanamide derivatives like P23 . This may enhance binding affinity to enzymatic pockets in neurological targets.
Substituent Effects: Methylamino vs. Pyrazole vs. Urea/Phenyl Groups: P23’s phenyl and urea substituents increase molecular complexity and may target protein-protein interactions, unlike the simpler pyrazole in the target compound .
Toxicity and Commercial Viability :
Pharmacological and Agrochemical Relevance
- Neuromuscular Applications: Pyridine derivatives like 4-(methylamino)pyridine () demonstrate that methylamino groups enhance potency in modulating ion channels. The target compound’s pyrazole ring could offer improved metabolic stability over pyridine-based drugs .
- Agrochemical Potential: Structural parallels with Aldicarb suggest possible insecticidal activity, though the pyrazole moiety may reduce mammalian toxicity compared to Aldicarb’s oxime group .
Biological Activity
2-Methyl-2-(methylamino)-4-(1H-pyrazol-1-yl)pentanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of 2-Methyl-2-(methylamino)-4-(1H-pyrazol-1-yl)pentanamide is with a molecular weight of 210.28 g/mol. The compound features a pyrazole ring, which is known for its diverse biological properties, particularly in the realm of drug development.
| Property | Value |
|---|---|
| Molecular Formula | C10H18N4O |
| Molecular Weight | 210.28 g/mol |
| IUPAC Name | 2-Methyl-2-(methylamino)-4-(1H-pyrazol-1-yl)pentanamide |
| CAS Number | 1247693-96-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurotransmitter metabolism. Notably, it has shown inhibitory effects on certain enzymes linked to neurodegenerative processes, suggesting a potential role in neuroprotection.
Key Interactions
- Enzyme Inhibition : The compound has been reported to inhibit dimethylarginine dimethylaminohydrolase (DDAH), an enzyme involved in nitric oxide synthesis, which is crucial for vascular health and neuroprotection.
- Receptor Modulation : It may also interact with receptors that regulate neurotransmission, potentially influencing pathways associated with mood regulation and cognitive function.
Biological Activity
Research indicates that 2-Methyl-2-(methylamino)-4-(1H-pyrazol-1-yl)pentanamide exhibits significant biological activities, including:
- Neuroprotective Effects : Studies have demonstrated its potential in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's .
- Anti-inflammatory Properties : The compound's structure allows it to modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- Neuroprotection Study : A study conducted on neuronal cell cultures showed that treatment with 2-Methyl-2-(methylamino)-4-(1H-pyrazol-1-yl)pentanamide resulted in a significant reduction in cell death induced by oxidative stress .
- Inflammation Model : In an animal model of inflammation, administration of this compound led to decreased levels of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent .
- Cognitive Function Assessment : In behavioral tests assessing cognitive function, subjects treated with the compound exhibited improved memory retention compared to controls, indicating its possible benefits for cognitive enhancement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
